Nirtetralin

Catalog No.
S537259
CAS No.
50656-78-5
M.F
C24H30O7
M. Wt
430.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nirtetralin

CAS Number

50656-78-5

Product Name

Nirtetralin

IUPAC Name

(5R,6S,7S)-5-(3,4-dimethoxyphenyl)-4-methoxy-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole

Molecular Formula

C24H30O7

Molecular Weight

430.5 g/mol

InChI

InChI=1S/C24H30O7/c1-25-11-16-8-15-10-20-23(31-13-30-20)24(29-5)22(15)21(17(16)12-26-2)14-6-7-18(27-3)19(9-14)28-4/h6-7,9-10,16-17,21H,8,11-13H2,1-5H3/t16-,17-,21+/m1/s1

InChI Key

LHQDZANQXMRHIV-XGHQBKJUSA-N

SMILES

COCC1CC2=CC3=C(C(=C2C(C1COC)C4=CC(=C(C=C4)OC)OC)OC)OCO3

Solubility

Soluble in DMSO

Synonyms

Nirtetralin; (+-)-Nirtetralin

Canonical SMILES

COCC1CC2=CC3=C(C(=C2C(C1COC)C4=CC(=C(C=C4)OC)OC)OC)OCO3

Isomeric SMILES

COC[C@H]1CC2=CC3=C(C(=C2[C@H]([C@@H]1COC)C4=CC(=C(C=C4)OC)OC)OC)OCO3

Description

The exact mass of the compound Nirtetralin is 430.1992 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzyl Compounds - Lignans - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Nirtetralin is a lignan compound primarily isolated from the plant Phyllanthus niruri, known for its traditional medicinal uses, particularly in treating liver ailments. It has a molecular formula of C₃₀H₄₀O₇ and a molecular weight of approximately 470.65 g/mol. The structure of nirtetralin features a complex arrangement of aromatic rings and dioxole moieties, contributing to its biological activity and chemical reactivity .

Typical of lignans, including oxidation and reduction processes. For instance, it can react with oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), leading to the formation of different products. Such reactions are significant for understanding its potential modifications in biological systems and during synthetic processes . Additionally, nirtetralin exhibits stability under acidic and basic conditions, making it suitable for various applications in medicinal chemistry .

Nirtetralin has shown notable biological activities, particularly in antiviral research. It exhibits anti-hepatitis B virus properties both in vitro and in vivo. Studies have demonstrated that nirtetralin significantly reduces viral load and liver enzyme levels in infected models, indicating its potential as a therapeutic agent against hepatitis B . Furthermore, it has been noted for its anti-inflammatory effects, inhibiting pro-inflammatory cytokines such as interleukin-1 beta .

The synthesis of nirtetralin can be achieved through various methods, including extraction from natural sources and synthetic approaches. The extraction process typically involves the use of solvents to isolate lignans from Phyllanthus niruri. Synthetic routes may involve the coupling of simpler organic molecules under controlled conditions to form the complex structure characteristic of nirtetralin. Detailed methodologies for these processes are documented in pharmacological literature .

Nirtetralin's primary applications lie in pharmacology and natural product chemistry. Its antiviral properties make it a candidate for developing treatments for hepatitis B and potentially other viral infections. Additionally, its anti-inflammatory characteristics suggest applications in managing inflammatory diseases. Research into its efficacy and safety continues to expand its potential uses in herbal medicine and pharmaceutical formulations .

Studies have explored the interactions of nirtetralin with various biological systems. For instance, it has been shown to modulate immune responses by affecting cytokine production. Additionally, interaction studies with other antiviral agents have indicated synergistic effects when used in combination therapies against hepatitis B . These findings highlight the importance of understanding drug interactions to optimize therapeutic strategies.

Nirtetralin shares structural and functional similarities with other lignans derived from Phyllanthus species. Below is a comparison with similar compounds:

CompoundMolecular FormulaUnique Features
HypophyllanthinC₂₄H₃₀O₇Exhibits hepatoprotective properties
PhyllanthinC₂₄H₃₀O₇Known for its strong antiviral activity
NiranthinC₂₄H₃₀O₇Has shown potential in anti-cancer studies

Uniqueness of Nirtetralin: While all these compounds exhibit antiviral properties, nirtetralin is particularly noted for its potent anti-hepatitis B activity and unique structural features that may enhance its bioavailability and efficacy compared to its counterparts .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Exact Mass

430.1992

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

5-(3,4-Dimethoxyphenyl)-4-methoxy-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydro-2H-naphtho[2,3-d][1,3]dioxole

Dates

Modify: 2023-08-15
1: Liu S, Wei W, Li Y, Lin X, Shi K, Cao X, Zhou M. In vitro and in vivo anti-hepatitis B virus activities of the lignan nirtetralin B isolated from Phyllanthus niruri L. J Ethnopharmacol. 2014 Nov 18;157:62-8. doi: 10.1016/j.jep.2014.09.019. Epub 2014 Sep 27. PubMed PMID: 25260580.
2: Wei W, Li X, Wang K, Zheng Z, Zhou M. Lignans with anti-hepatitis B virus activities from Phyllanthus niruri L. Phytother Res. 2012 Jul;26(7):964-8. doi: 10.1002/ptr.3663. Epub 2011 Dec 1. PubMed PMID: 22131154.
3: Kassuya CA, Leite DF, de Melo LV, Rehder VL, Calixto JB. Anti-inflammatory properties of extracts, fractions and lignans isolated from Phyllanthus amarus. Planta Med. 2005 Aug;71(8):721-6. PubMed PMID: 16142635.
4: Huang RL, Huang YL, Ou JC, Chen CC, Hsu FL, Chang C. Screening of 25 compounds isolated from Phyllanthus species for anti-human hepatitis B virus in vitro. Phytother Res. 2003 May;17(5):449-53. PubMed PMID: 12748977.
5: Mao G, Chen L, Yang Y, Wu Z, Tong T, Liu Y, Xie S. Vertical profiles of water and sediment denitrifiers in two plateau freshwater lakes. Appl Microbiol Biotechnol. 2017 Apr;101(8):3361-3370. doi: 10.1007/s00253-016-8022-6. Epub 2016 Dec 6. PubMed PMID: 27921137.
6: Fan H, Zhang W, Wang J, Lv M, Zhang P, Zhang Z, Xu F. HPLC-MS/MS method for the determination of four lignans from Phyllanthus urinaria L. in rat plasma and its application. Bioanalysis. 2015;7(6):701-12. doi: 10.4155/bio.14.312. PubMed PMID: 25871587.
7: Kassuya CA, Silvestre A, Menezes-de-Lima O Jr, Marotta DM, Rehder VL, Calixto JB. Antiinflammatory and antiallodynic actions of the lignan niranthin isolated from Phyllanthus amarus. Evidence for interaction with platelet activating factor receptor. Eur J Pharmacol. 2006 Sep 28;546(1-3):182-8. Epub 2006 Jul 22. PubMed PMID: 16925995.
8: Leite DF, Kassuya CA, Mazzuco TL, Silvestre A, de Melo LV, Rehder VL, Rumjanek VM, Calixto JB. The cytotoxic effect and the multidrug resistance reversing action of lignans from Phyllanthus amarus. Planta Med. 2006 Dec;72(15):1353-8. Epub 2006 Oct 20. PubMed PMID: 17054045.
9: Phan MG, Phan TS, Matsunami K, Otsuka H. Chemical and biological evaluation on scopadulane-type diterpenoids from Scoparia dulcis of Vietnamese origin. Chem Pharm Bull (Tokyo). 2006 Apr;54(4):546-9. PubMed PMID: 16595962.
10: Srivastava V, Singh M, Malasoni R, Shanker K, Verma RK, Gupta MM, Gupta AK, Khanuja SP. Separation and quantification of lignans in Phyllanthus species by a simple chiral densitometric method. J Sep Sci. 2008 Jan;31(1):47-55. Erratum in: J Sep Sci. 2008 Jul;31(12):2338. PubMed PMID: 18064620.

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